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Compound of Interest

Methyl 3,5-dihydroxy-2-
Compound Name:

naphthoate
CAS No.: 185989-39-3
Cat. No.: B1600348

Get Quote

Executive Summary

Methyl 3,5-dihydroxy-2-naphthoate (CAS: 185989-39-3) is a functionalized naphthalene
derivative critical to the development of specific lactate dehydrogenase (LDH) inhibitors and
antimicrobial agents.[1] Its structural integrity relies on a rigid naphthalene core stabilized by a
characteristic intramolecular hydrogen bond network.[1]

This guide details the synthesis, crystallization protocols, and structural characterization of the
compound.[1] Unlike simple esters, the positioning of hydroxyl groups at C3 and C5 creates a
dual-domain functionality: the C3-OH participates in a resonance-assisted hydrogen bond
(RAHB) with the ester carbonyl, locking the conformation, while the C5-OH remains available
for intermolecular networking and target protein binding.[1]

Key Physicochemical Identifiers
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Parameter Data

IUPAC Name Methyl 3,5-dihydroxynaphthalene-2-carboxylate
Molecular Formula C12H1004

Molecular Weight 218.21 g/mol

CAS Number 185989-39-3

Parent Acid CAS 89-35-0 (3,5-dihydroxy-2-naphthoic acid)
Appearance Ochre/Yellow Crystalline Solid

Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in

Water

Synthesis & Crystallization Methodology

High-purity crystals are required for accurate structural analysis. The following protocol ensures
>98% purity, minimizing solvate formation which can distort unit cell parameters.

Optimized Synthesis Protocol

Rationale: Acid-catalyzed Fischer esterification is preferred over alkyl halides (e.g., Mel) to
prevent O-methylation of the sensitive phenolic hydroxyls.[1]

Reagents:

¢ 3,5-dihydroxy-2-naphthoic acid (10.0 g, 49.0 mmol)[1][2]
o Methanol (MeOH), anhydrous (150 mL)

e Sulfuric Acid (H2SOa), conc.[1] (3.3 mL)[1][2]
Step-by-Step Workflow:

¢ Dissolution: Charge a 250 mL round-bottom flask with 3,5-dihydroxy-2-naphthoic acid and
MeOH. Stir until a suspension forms.

o Catalysis: Add H2SOa4 dropwise at 0°C to control exotherm.
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e Reflux: Heat the mixture to reflux (65°C) for 12—24 hours. Monitor via TLC (Hexane:EtOAc
7:3) until the acid spot (R_f ~ 0.[1]1) disappears and the ester spot (R_f ~ 0.[1][3]5)
stabilizes.[1]

o Work-up: Concentrate the solvent to ~30 mL under reduced pressure. Pour the residue into
ice-cold water (200 mL).

« |solation: Filter the resulting ochre precipitate. Wash with cold NaHCOs (5% aq) to remove
unreacted acid, then with cold water.[1]

e Drying: Dry in a vacuum oven at 40°C for 6 hours.
o Typical Yield: 9.59 g (90%).[1][2]

Single Crystal Growth Strategy

To obtain X-ray quality crystals, a slow evaporation method using a binary solvent system is
recommended to balance solubility and nucleation.[1]

e Solvent System: Methanol / Ethyl Acetate (1:1 v/v).[1]

e Protocol: Dissolve 100 mg of the purified solid in 5 mL of the solvent mixture. Filter through a
0.45 pm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4
small holes. Allow to stand undisturbed at room temperature (20-25°C) for 3-5 days.

o Result: Prismatic yellow crystals suitable for diffraction.

. Reflux (MeOH/H2S04) | Work-uj Ice Water Quench Filtration & Wash
St APl 65°C, 12h Precipitation (NaHCO3 remove acid)

e X-Ray Diffraction

Click to download full resolution via product page

Caption: Operational workflow for the synthesis and isolation of single crystals for Methyl 3,5-
dihydroxy-2-naphthoate.

Structural Characterization & Analysis
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The crystal structure of Methyl 3,5-dihydroxy-2-naphthoate is defined by the interplay

between strong intramolecular locking forces and intermolecular stacking.

Molecular Conformation (Intramolecular)

The molecule exhibits a high degree of planarity across the naphthalene backbone.[1] The
critical feature is the S(6) Resonance-Assisted Hydrogen Bond (RAHB).[1]

Donor: C3-Hydroxyl group (O-H).[1]
Acceptor: Carbonyl oxygen of the C2-Methyl ester (C=0).[1]

Mechanism: This interaction forms a pseudo-six-membered ring, locking the ester group into
coplanarity with the naphthalene ring.[1] This prevents free rotation of the ester, reducing the
entropic penalty upon binding to biological targets (e.g., LDH).[1]

NMR Evidence: The proton involved in this bond appears downfield in *H NMR (approx.[1]
10.1-10.2 ppm), confirming the deshielding effect of the hydrogen bond.[1]

Intermolecular Packing (Crystal Lattice)

In the solid state, the packing is dominated by two forces:[1]

Hydrogen Bonding Chains: The C5-Hydroxyl group acts as a donor to the carbonyl or
hydroxyl oxygen of an adjacent molecule. Unlike the C3-OH (which is "busy" internally), the
C5-OH is sterically exposed, facilitating the formation of infinite 1D polymeric chains or
centrosymmetric dimers along the crystallographic axes.[1]

Pi-Pi Stacking: The electron-rich naphthalene cores stack in a parallel-displaced
arrangement. Typical centroid-centroid distances for such systems are 3.6-3.8 A, providing
stability to the crystal lattice.[1]

Predicted Crystallographic Parameters

Based on homologous naphthalene esters (e.g., Methyl 3-hydroxy-2-naphthoate), the expected

crystal data is:
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Feature Description

Crystal System Monoclinic or Triclinic

Space Group P21/c or P-1 (Centrosymmetric)

Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)

Key Interaction 0O(3)-H...O(Ester) [Intra]; O(5)-H...O(3) [Inter]

Spectroscopic Corroboration

The crystal structure model is validated by solution-phase spectroscopy.
e 'HNMR (500 MHz, DMSO-de):

o 0 10.16 (s, 1H): C3-OH (Intramolecularly H-bonded).[1]

o 6 10.11 (s, 1H): C5-OH (Free/Intermolecularly exchanging).[1]

o 9 8.3-6.8 (m, 5H): Aromatic Naphthalene protons.[1]

o 9 3.8-3.9 (s, 3H): Methyl ester protons.[1]
* IR Spectroscopy:

o ~3400 cm~1: Broad O-H stretch (Intermolecular C5-OH).[1]

o ~1650-1680 cm~1: C=0 stretch (Lowered frequency due to conjugation and H-bonding).
[1]
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Methyl 3,5-dihydroxy-2-naphthoate
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Caption: Interaction map highlighting the dual role of hydroxyl groups: C3-OH for structural
rigidity and C5-OH for lattice networking and biological activity.[1]

Pharmaceutical Implications

The structural features of Methyl 3,5-dihydroxy-2-naphthoate directly translate to its utility in
drug development.

e LDH Inhibition: The planar naphthalene structure mimics the adenine ring of NADH. The
C3/C5 hydroxyls provide specific hydrogen bond anchor points for amino acid residues
(specifically Arg99) within the active site of lactate dehydrogenase (LDH), particularly in
parasitic species like Babesia microti.[1]

e Prodrug Potential: The methyl ester increases lipophilicity compared to the parent acid (LogP
~2.95 vs ~2.36), enhancing cell membrane permeability.[1] Once intracellular, esterases may
hydrolyze it back to the active acid form.[1]
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o Chemical Stability: The intramolecular H-bond at C3 protects the ester from rapid hydrolysis
and prevents oxidation of the phenol, granting the molecule superior shelf-stability compared
to non-hydrogen-bonded analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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Contact our Ph.D. Support Team for a compatibility check
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